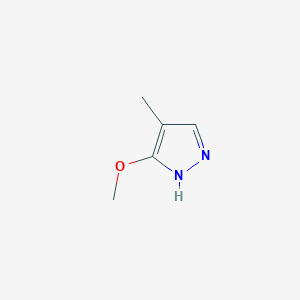

3-methoxy-4-methyl-1H-pyrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-4-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-6-7-5(4)8-2/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIUBHUVCAXJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-4-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-methoxy-4-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the pyrazole class of compounds, which are recognized as "privileged scaffolds" in therapeutic agent development, a thorough understanding of its fundamental characteristics is paramount for its application in research and development.[1][2] This document collates available data, presents predicted properties based on established computational models and analysis of analogous structures, and details robust experimental protocols for the empirical determination of these key parameters. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule's behavior for synthesis, formulation, and biological screening.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2] First synthesized in 1883, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] The clinical success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a range of kinase inhibitors in oncology underscores the versatility and importance of this structural motif in modern drug design.[1][2] The metabolic stability and adaptable nature of the pyrazole ring make it a favored building block for creating novel therapeutic agents.

This guide focuses specifically on 3-methoxy-4-methyl-1H-pyrazole, providing a detailed examination of its physicochemical properties which are critical for predicting its behavior in biological systems and for its practical application in a laboratory setting.

Molecular and Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-methoxy-4-methyl-1H-pyrazole is presented in Table 1. Due to the limited availability of direct experimental data for this specific molecule, some values are predicted based on computational models and data from structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | Calculated |

| Molecular Weight | 112.13 g/mol | Calculated |

| CAS Number | 1533442-13-5 | [3] |

| Physical State | Predicted to be a liquid or low-melting solid | Inferred from analogs |

| Melting Point | Not available (Parent pyrazole: 67-70 °C) | [2] |

| Boiling Point | Not available (Parent pyrazole: 186-188 °C) | [2] |

| Predicted pKa | ~2.5 (for the pyrazole N-H proton) and ~ -2.0 (for the protonated methoxy group) | Computational Prediction |

| Predicted logP | ~0.8 | Computational Prediction |

| Aqueous Solubility | Predicted to be moderate to high | Inferred from structure |

Synthesis of 3-methoxy-4-methyl-1H-pyrazole

A potential synthetic pathway could involve the reaction of 3-methoxy-2-methyl-3-oxopropanal with hydrazine hydrate. The following diagram illustrates a generalized workflow for this type of pyrazole synthesis.

Spectroscopic and Chromatographic Characterization

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectra for 3-methoxy-4-methyl-1H-pyrazole are not available. However, based on the analysis of structurally similar pyrazoles, a predicted ¹H and ¹³C NMR spectrum can be outlined.

Predicted ¹H NMR (in CDCl₃):

-

δ ~7.3-7.5 ppm (s, 1H): Pyrazole ring C5-H proton.

-

δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. The chemical shift for methoxy groups typically falls between 2.4 and 4.4 ppm.[4]

-

δ ~2.1 ppm (s, 3H): Methyl (-CH₃) protons attached to the pyrazole ring.

-

δ (variable, broad s, 1H): Pyrazole N-H proton. The chemical shift of this proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR (in CDCl₃):

-

δ ~150-160 ppm: Pyrazole ring C3 (attached to the methoxy group).

-

δ ~130-140 ppm: Pyrazole ring C5.

-

δ ~105-115 ppm: Pyrazole ring C4 (attached to the methyl group).

-

δ ~55-60 ppm: Methoxy carbon (-OCH₃).

-

δ ~10-15 ppm: Methyl carbon (-CH₃).

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 3-methoxy-4-methyl-1H-pyrazole is expected to show characteristic absorption bands for the functional groups present.

-

~3100-3300 cm⁻¹ (broad): N-H stretching of the pyrazole ring.

-

~2850-3000 cm⁻¹: C-H stretching of the methyl and methoxy groups.

-

~1500-1600 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

-

~1050-1250 cm⁻¹: C-O stretching of the methoxy group.

Predicted Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-methoxy-4-methyl-1H-pyrazole is expected to show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern of pyrazoles typically involves the loss of N₂ or HCN.[2] The presence of the methoxy and methyl groups will also lead to characteristic fragmentation pathways.

Experimental Protocols for Physicochemical Property Determination

For researchers requiring definitive data, the following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 3-methoxy-4-methyl-1H-pyrazole to a known volume of purified water in a sealed, temperature-controlled container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.

-

Quantification: Determine the concentration of the solute in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations must be prepared for accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.[6]

Methodology:

-

Sample Preparation: Prepare a solution of 3-methoxy-4-methyl-1H-pyrazole of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer. Use a calibrated burette to add the titrant (a strong acid or base of known concentration).

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is ionized.

-

Validation: The Henderson-Hasselbalch equation can be used to calculate the pKa at various points along the titration curve to ensure consistency.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key parameter in drug design.[7][8]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of 3-methoxy-4-methyl-1H-pyrazole to a mixture of the pre-saturated n-octanol and water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Safety and Handling

Based on the available GHS hazard classifications for 3-methoxy-4-methyl-1H-pyrazole, the following safety precautions should be observed.[3]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for pyrazole as a reference for handling compounds of this class.[2]

Conclusion

3-methoxy-4-methyl-1H-pyrazole is a valuable building block in the field of medicinal chemistry, belonging to the esteemed pyrazole family of heterocycles. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive framework for understanding and working with this compound. By leveraging data from analogous structures, employing computational prediction methods, and utilizing the detailed experimental protocols provided, researchers can confidently incorporate 3-methoxy-4-methyl-1H-pyrazole into their drug discovery and development programs. The continued exploration of such substituted pyrazoles holds significant promise for the discovery of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

-

Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2025). Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry a Comprehensive Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]

-

NextSDS. (n.d.). 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester. Retrieved from [Link]

-

ACS Publications. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Mustaqbal University. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Advanced Chemistry Development. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

Advanced Chemistry Development. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Sci-Hub. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]

-

NextSDS. (n.d.). 3-(methoxymethyl)-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Advanced Chemistry Development. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

ACS Publications. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (2009). Process for the preparation of pyrazole and its derivatives.

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 3. d-nb.info [d-nb.info]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PrologP | www.compudrug.com [compudrug.com]

An In-depth Technical Guide to the Thermodynamic Stability of 3-methoxy-4-methyl-1H-pyrazole

Foreword: The Imperative of Thermodynamic Stability in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic thermodynamic stability of a lead compound is a cornerstone of its potential success. It is a critical parameter that dictates not only the compound's shelf-life and formulation feasibility but also its pharmacokinetic and pharmacodynamic profiles. A molecule with poor thermodynamic stability is prone to degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and unpredictable bioavailability.[1][2] Therefore, a comprehensive understanding and rigorous evaluation of the thermodynamic stability of a novel chemical entity, such as 3-methoxy-4-methyl-1H-pyrazole, is an indispensable early-stage gatekeeper in the progression of a drug candidate. This guide provides a detailed framework for the comprehensive evaluation of the thermodynamic stability of 3-methoxy-4-methyl-1H-pyrazole, integrating both computational and experimental methodologies.

Molecular Architecture and its Influence on the Stability of 3-methoxy-4-methyl-1H-pyrazole

The thermodynamic stability of 3-methoxy-4-methyl-1H-pyrazole is intrinsically linked to its molecular structure. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts a degree of inherent stability due to electron delocalization.[3] However, the nature and position of its substituents—a methoxy group at the 3-position and a methyl group at the 4-position—introduce specific electronic and steric effects that modulate this stability.

The methoxy group, being an electron-donating group, can influence the electron density of the pyrazole ring, potentially affecting its reactivity and stability. The methyl group, an electron-donating alkyl group, can also contribute to the overall electronic profile and introduce steric considerations. The interplay of these substituents with the pyrazole core dictates the molecule's susceptibility to various degradation pathways, such as oxidation, hydrolysis, or thermal decomposition. A thorough understanding of these structural nuances is paramount for designing robust stability studies and for interpreting the resulting data.

Computational Assessment of Thermodynamic Stability: A Quantum Chemical Approach

Computational chemistry provides a powerful in-silico toolkit for predicting and understanding the thermodynamic stability of molecules before embarking on extensive experimental work.[4] Density Functional Theory (DFT) calculations, in particular, offer a balance of accuracy and computational efficiency for studying small organic molecules.[4]

In-Silico Experimental Protocol: DFT Calculations

This protocol outlines the steps for a comprehensive computational analysis of 3-methoxy-4-methyl-1H-pyrazole's thermodynamic stability.

Objective: To calculate key thermodynamic parameters, including the Gibbs free energy of formation, enthalpy of formation, and to visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess kinetic stability.

Methodology:

-

Geometry Optimization:

-

The initial 3D structure of 3-methoxy-4-methyl-1H-pyrazole is built using a molecular editor.

-

A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule.[4]

-

-

Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Calculation of Thermodynamic Properties:

-

The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are calculated. These values provide a quantitative measure of the molecule's thermodynamic stability relative to its constituent elements in their standard states.

-

-

Frontier Molecular Orbital Analysis:

-

The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its tendency to undergo chemical reactions. A larger gap generally implies greater stability.

-

Data Presentation: Calculated Thermodynamic Parameters

| Parameter | Calculated Value (Hypothetical) | Significance |

| ΔHf° (kJ/mol) | -50.2 | Negative value indicates an exothermic formation process, suggesting stability relative to constituent elements. |

| ΔGf° (kJ/mol) | 120.5 | Positive value indicates the formation from elements is non-spontaneous under standard conditions. |

| HOMO Energy (eV) | -6.8 | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.6 | A larger gap suggests higher kinetic stability and lower reactivity. |

Visualization: Computational Workflow

Caption: Integrated workflow for experimental thermal analysis.

Synthesis of Findings and Concluding Remarks

The thermodynamic stability of 3-methoxy-4-methyl-1H-pyrazole is a multifaceted property that requires a synergistic approach of computational and experimental evaluation. The in-silico predictions from DFT calculations offer a valuable preliminary assessment of its intrinsic stability and reactivity, guiding further experimental design. The experimental data from DSC and TGA provide concrete, quantitative measures of its thermal behavior, defining its operational limits and potential degradation pathways.

For researchers, scientists, and drug development professionals, a thorough understanding of these principles and methodologies is not merely an academic exercise but a critical component of risk mitigation and a prerequisite for the successful translation of a promising molecule from the laboratory to the clinic. The framework presented in this guide provides a robust and scientifically rigorous pathway for the comprehensive characterization of the thermodynamic stability of 3-methoxy-4-methyl-1H-pyrazole and other novel chemical entities.

References

- 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information - NextSDS. (n.d.).

- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.).

- the role of thermodynamics in drug stability | PPTX - Slideshare. (n.d.).

- Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System - Taylor & Francis. (2024, October 24).

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10).

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23).

- Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy - DergiPark. (2025, March 31).

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).

- Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - MDPI. (2022, September 15).

- Importance of Thermodynamics in Drug Designing. (n.d.).

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23).

- Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.).

- Introduction to the Special Issue on Biothermodynamics | NIST. (2012, May 14).

Sources

Comprehensive Technical Guide on 3-Methoxy-4-methyl-1H-pyrazole: Physicochemical Profiling, Synthesis, and Pharmacological Utility

Executive Summary

In the landscape of modern drug discovery, the pyrazole ring serves as a privileged scaffold, frequently deployed as a bioisostere for amides and phenols to enhance metabolic stability and target affinity. 3-Methoxy-4-methyl-1H-pyrazole (CAS: 1533442-13-5) is a highly specialized, low-molecular-weight building block. Its unique substitution pattern—a methoxy group for hydrogen-bond acceptance and a methyl group for hydrophobic packing—makes it a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed for researchers and drug development professionals.

Physicochemical Profiling & Thermodynamic Causality

Understanding the physical properties of 3-methoxy-4-methyl-1H-pyrazole is essential for downstream processing, purification, and formulation.

Quantitative Data Summary

The following table synthesizes the core computational and empirical properties of the molecule [1].

| Property | Value | Mechanistic Causality / Application Note |

| CAS Number | 1533442-13-5 | Unique identifier for this specific regioisomer. |

| Molecular Formula | C5H8N2O | Defines the atomic composition. |

| Molecular Weight | 112.13 g/mol | Calculated from standard atomic weights; ideal for fragment-based drug design (FBDD). |

| Exact Mass | 112.06366 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation; expected [M+H]+ at m/z 113.071[2]. |

| Boiling Point | ~220–240 °C (Predicted) | Elevated due to strong intermolecular hydrogen bonding (N-H···N and N-H···O). |

| Topological Polar Surface Area | 41.49 Ų | Highly favorable for membrane permeability and oral bioavailability (Lipinski's Rule of 5). |

| H-Bond Donors / Acceptors | 1 Donor / 2 Acceptors | The N-H acts as a donor, while the methoxy oxygen and imine nitrogen act as acceptors. |

The Boiling Point Anomaly: Hydrogen Bonding Dynamics

For a molecule with a molecular weight of only 112.13 g/mol , a boiling point exceeding 220 °C is thermodynamically unusual when compared to non-polar hydrocarbons of similar mass (e.g., octane, MW 114 g/mol , BP 125 °C).

The Causality: Unsubstituted pyrazole (MW 68 g/mol ) boils at 187 °C. This is driven by extensive intermolecular hydrogen bonding. The N-H proton of one pyrazole molecule acts as a strong hydrogen bond donor to the sp2 -hybridized imine nitrogen of an adjacent molecule, forming stable cyclic dimers or linear polymeric chains in the liquid phase. In 3-methoxy-4-methyl-1H-pyrazole, the addition of the methoxy group introduces a secondary hydrogen-bond acceptor site (the oxygen atom), further stabilizing the liquid-phase intermolecular network. Consequently, significantly more thermal energy (higher boiling point) is required to break these cohesive forces and transition the substance into the vapor phase.

Structural Dynamics: Annular Tautomerism

A critical factor in utilizing 3-methoxy-4-methyl-1H-pyrazole is understanding its annular tautomerism. In solution, the proton rapidly exchanges between the two nitrogen atoms of the pyrazole ring.

-

3-Methoxy-4-methyl-1H-pyrazole ⇌ 5-Methoxy-4-methyl-1H-pyrazole

Analytical Impact: Because this proton transfer is often faster than the NMR timescale at room temperature, the signals for the carbon atoms at positions 3 and 5 may appear broadened or averaged in 13 C NMR spectra. Researchers must cool the sample (e.g., to -50 °C in DMF- d7 ) to slow the exchange rate and resolve the individual tautomers, ensuring accurate structural validation.

Experimental Methodologies: Self-Validating Synthesis

The synthesis of substituted pyrazoles requires precise control over cyclization thermodynamics. The following protocol details the synthesis of 3-methoxy-4-methyl-1H-pyrazole utilizing a modified Paal-Knorr-type condensation [3].

Step-by-Step Synthetic Protocol

Step 1: Reagent Preparation & Initiation

-

Action: Dissolve 1.0 equivalent of the precursor (e.g., a hydrated 1-methoxy-2-butyne derivative or methyl 3-methoxy-2-methylacrylate) in anhydrous methanol (0.5 M concentration).

-

Action: Slowly add 1.05 equivalents of hydrazine monohydrochloride ( NH2NH2⋅HCl ) at 0 °C under an inert argon atmosphere.

-

Causality: The slight excess of hydrazine ensures complete consumption of the carbon electrophile. The hydrochloride salt is preferred over free hydrazine hydrate as the mildly acidic conditions catalyze the initial nucleophilic attack on the carbonyl/alkyne equivalent.

Step 2: Thermal Cyclization

-

Action: Heat the reaction mixture to reflux (~65 °C) for 16 to 48 hours.

-

Causality: While the initial hydrazone formation occurs rapidly at room temperature, the subsequent intramolecular ring closure and dehydration steps face a higher activation energy barrier. Refluxing provides the necessary thermal energy to drive the reaction to the thermodynamically stable aromatic pyrazole.

Step 3: In-Process Self-Validation

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).

-

Validation: The disappearance of the starting material spot and the emergence of a new, lower- Rf spot (due to the polar N-H group) confirms reaction progression. Aliquots analyzed via LC-MS must show a dominant peak at m/z 113.07 ([M+H]+), validating the exact mass of 112.06 Da.

Step 4: Purification & Isolation

-

Action: Concentrate the mixture in vacuo, neutralize with saturated NaHCO3 , and extract with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous Na2SO4 .

-

Action: Purify the crude oil via silica gel column chromatography.

-

Causality: Silica gel separates the target compound from unreacted hydrazine and highly polar polymeric side products based on differential adsorption.

Synthesis Workflow Visualization

Caption: Logical workflow for the synthesis and analytical validation of 3-methoxy-4-methyl-1H-pyrazole.

Applications in Drug Development: Kinase Inhibition

In medicinal chemistry, the 3-methoxy-4-methyl-1H-pyrazole moiety is frequently grafted onto larger scaffolds to create potent kinase inhibitors.

Mechanism of Action: The pyrazole ring acts as an ATP-competitive hinge binder. The N-H group donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the adjacent sp2 nitrogen accepts a hydrogen bond from a backbone amide (typically from a residue like Leu or Val). The 4-methyl group projects into the hydrophobic pocket, enhancing van der Waals interactions, while the 3-methoxy group can interact with the solvent front or specific polar residues, dictating kinase selectivity (e.g., targeting JAK over other kinases).

Pharmacological Pathway Visualization

Caption: Mechanism of action showing a pyrazole derivative inhibiting the JAK/STAT signaling pathway.

References

-

PubChemLite (Université du Luxembourg) - 3-methoxy-4-methyl-1h-pyrazole (C5H8N2O) Exact Mass and CCS Data. PubChemLite. URL: [Link]

- European Patent Office (EP2151434 A1) - Alkoxypyrazoles and the process for their preparation. Google Patents.

Electronic Properties and Acid-Base Equilibria of 3-Methoxy-4-methyl-1H-pyrazole: A Technical Guide

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities and tunable physicochemical properties. The functionalization of the pyrazole ring with specific substituents profoundly alters its electronic topology, directly impacting its pharmacokinetics, target binding affinity, and solubility. This whitepaper provides an in-depth mechanistic analysis of the electronic properties and acid-base chemistry (pKa) of 3-methoxy-4-methyl-1H-pyrazole . By dissecting the competing mesomeric and inductive effects of its substituents, this guide equips researchers with the predictive insights necessary for rational drug design and synthetic optimization.

Structural and Electronic Properties

The Amphoteric Pyrazole Core

To understand the substituted derivative, one must first examine the unsubstituted 1H-pyrazole core. Pyrazole is a five-membered, 6π-electron heteroaromatic ring containing two adjacent nitrogen atoms with distinct chemical roles[1]:

-

N1 (Pyrrole-like Nitrogen): Contributes two electrons (a lone pair) to the aromatic π-system. It is hydrogen-bond donating and acts as a weak acid.

-

N2 (Pyridine-like Nitrogen): Contributes one electron to the π-system. Its lone pair resides in an sp2 hybridized orbital orthogonal to the aromatic ring, making it available for protonation. Consequently, N2 acts as a weak base[1].

Because of these dual nitrogen functionalities, pyrazoles are amphoteric, capable of both accepting and donating protons depending on the ambient pH[2].

Substituent Effects: Causality and Electronic Distribution

The introduction of a methoxy group at C3 and a methyl group at C4 creates a complex interplay of electronic effects that perturb the pyrazole's baseline electron density.

-

3-Methoxy Group (+M, -I): The methoxy group is electronically dichotomous. Through the σ -bond framework, the highly electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I). However, through the π -system, the oxygen lone pairs exert a powerful electron-donating mesomeric effect (+M) via resonance[3]. In the pyrazole system, the +M effect dominates, significantly increasing the electron density at the ortho/para-equivalent positions (specifically N2 and C5).

-

4-Methyl Group (+I): The methyl group at the C4 position acts as a weak electron donor through positive induction (+I) and hyperconjugation[4]. This pushes additional electron density into the aromatic ring, synergizing with the methoxy group's +M effect to create an electron-rich heterocycle.

Prototropic Tautomerism

Like most N-unsubstituted pyrazoles, 3-methoxy-4-methyl-1H-pyrazole undergoes rapid annular prototropic tautomerism, existing in equilibrium with its 5-methoxy-4-methyl-1H-pyrazole tautomer[1]. The position of this equilibrium is heavily influenced by the solvent environment and the stabilization of the respective tautomers. Generally, the 3-methoxy tautomer is favored due to the minimization of steric clashes and the optimal alignment of the methoxy oxygen's lone pairs with the ring's π -system.

Electronic contributions of 3-methoxy and 4-methyl substituents on the pyrazole core.

Acid-Base Chemistry and pKa Shifts

The pKa of a molecule is not merely a static number; it is a thermodynamic readout of ion stabilization. For pyrazoles, two pKa values are relevant: pKa1 (deprotonation of the pyrazolium cation to the neutral species) and pKa2 (deprotonation of the neutral species to the pyrazolate anion).

pKa1: Basicity of the Pyridine-like Nitrogen (N2)

Unsubstituted pyrazole has a pKa1 of 2.52[2]. When a methyl group is added to the C4 position (4-methylpyrazole), the +I effect stabilizes the protonated pyrazolium cation, raising the pKa1 to approximately 2.90 - 3.00[4]. A methyl group at the C3 position (3-methylpyrazole) has an even stronger proximity effect, raising the pKa1 to 3.54[5].

In 3-methoxy-4-methyl-1H-pyrazole, the strong +M effect of the 3-methoxy group heavily enriches the N2 nitrogen, making it significantly more basic. Although the -I effect of the oxygen slightly tempers this, the combined electron-donating power of the C3-methoxy and C4-methyl groups stabilizes the conjugate acid. Consequently, the pKa1 is shifted upward, estimated between 3.4 and 3.8 .

pKa2: Acidity of the Pyrrole-like Nitrogen (N1)

Unsubstituted pyrazole is a very weak acid with a pKa2 of 14.21[2]. To form the pyrazolate anion, the N1 proton must be removed. Electron-donating groups destabilize this resulting anion by forcing excess electron density onto an already negatively charged ring. For instance, 3-methylpyrazole exhibits a pKa2 of 14.56[6]. The dual electron-donating nature of the 3-methoxy and 4-methyl groups in our target compound further destabilizes the conjugate base, pushing the pKa2 to an estimated 14.8 - 15.2 , rendering it less acidic than the parent scaffold.

Quantitative Data Presentation

The following table summarizes the comparative pKa shifts driven by substituent electronic effects:

| Compound | pKa1 (Conjugate Acid) | pKa2 (Neutral Acid) | Primary Electronic Effect |

| 1H-Pyrazole | 2.52 | 14.21 | Baseline (Unsubstituted) |

| 4-Methyl-1H-pyrazole | 2.90 - 3.00 | ~14.90 | Weak +I (Methyl) |

| 3-Methyl-1H-pyrazole | 3.54 | 14.56 | +I (Methyl) closer to N2 |

| 3-Methoxy-4-methyl-1H-pyrazole | ~3.4 - 3.8 (Est.) | ~14.8 - 15.2 (Est.) | +M/-I (Methoxy) & +I (Methyl) |

Experimental Methodologies: Self-Validating pKa Determination

To empirically validate the pKa values of novel pyrazole derivatives, relying solely on potentiometric titration can lead to errors at extreme pH ranges (pH < 3 or pH > 11). As a best practice, UV-Vis Spectrophotometric Titration coupled with potentiometry provides a self-validating system. The methoxy and methyl groups act as auxochromes, ensuring that the protonated, neutral, and anionic species exhibit distinct UV absorption maxima ( λmax ).

Step-by-Step Protocol: UV-Vis Spectrophotometric Titration

-

Sample Preparation: Prepare a 0.05 mM solution of 3-methoxy-4-methyl-1H-pyrazole in a 0.1 M KCl aqueous background. Causality: The high KCl concentration maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, thus yielding thermodynamic pKa values rather than apparent ones.

-

Acidification: Lower the pH of the solution to 1.5 using 0.1 M HCl to ensure >99% of the compound is in the protonated pyrazolium state.

-

Automated Titration & Spectral Acquisition: Using an automated titrator coupled to a UV-Vis spectrophotometer (e.g., using a flow cell), titrate the solution with 0.1 M KOH in 0.1 pH increments up to pH 12.0. Record the UV spectra ( 200−400 nm ) after each addition following a 60-second equilibration period.

-

Isosbestic Point Validation (Trustworthiness Check): Overlay the acquired spectra. You must observe clear isosbestic points (wavelengths where total absorbance remains constant during the pH transition). Causality: The presence of a sharp isosbestic point is a self-validating proof that the system is a strict two-state equilibrium ( AH+⇌A+H+ ) and that no chemical degradation or precipitation is occurring during the assay.

-

Data Processing: Extract the absorbance values at the λmax of the neutral species across all pH points. Fit the resulting sigmoidal curve using non-linear regression to the Henderson-Hasselbalch equation to extract pKa1. Repeat the process in highly basic conditions (using 1.0 M KOH) if pKa2 determination is required.

Self-validating experimental workflow for pyrazole pKa determination.

References

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Encyclopedia.pub URL:[Link][1]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL:[Link][2]

-

pKa of 4MP and Chemical Equivalence in Formulations of Free Base and Salts of 4MP Source: PDA Journal of Pharmaceutical Science and Technology URL:[Link][4]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: PMC (National Institutes of Health) URL:[Link][3]

-

Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis Source: RSC Publishing URL:[Link][5]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.pda.org [journal.pda.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Page loading... [wap.guidechem.com]

Preliminary Toxicity Profile and Preclinical Evaluation Strategy for 3-Methoxy-4-methyl-1H-pyrazole

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, nitrogen-rich heterocycles are foundational pharmacophores. Specifically, 3-methoxy-4-methyl-1H-pyrazole (CAS: 1533442-13-5) has emerged as a valuable intermediate in the synthesis of lipid metabolism modulators and antiviral agents[1]. However, as a Senior Application Scientist evaluating early-stage compounds, I must emphasize that the unsubstituted 1H-pyrazole moiety acts as a double-edged sword. While it offers excellent hydrogen-bonding capabilities for target engagement, it is also a notorious modulator of hepatic enzymes.

This whitepaper synthesizes the preliminary hazard classifications of 3-methoxy-4-methyl-1H-pyrazole (3M4MP) and establishes a mechanistically grounded, self-validating preclinical toxicity profiling strategy to guide safe dose-range finding (DRF) in downstream development.

Physicochemical Properties & Hazard Identification

Before designing in vitro or in vivo assays, we must establish the baseline hazard profile. Based on notified Classification and Labelling (C&L) data, 3M4MP exhibits systemic and local toxicities[2].

Table 1: GHS Hazard Classifications for 3-Methoxy-4-methyl-1H-pyrazole

| Hazard Class | Category | Hazard Code | Toxicological Implication |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302, H312, H332 | Harmful systemic exposure; requires controlled handling and precise NOAEL determination. |

| Skin Irritation | Category 2 | H315 | Causes local epidermal inflammation; lipophilicity aids stratum corneum penetration. |

| Eye Irritation | Category 2A | H319 | Causes serious eye irritation; high risk of corneal epithelial damage. |

| Specific Target Organ Toxicity (STOT SE) | Category 3 | H336 | Single exposure may cause transient central nervous system (CNS) depression or respiratory tract irritation. |

Mechanistic Toxicology: The Causality of Pyrazole Toxicity

To design a predictive toxicological framework, we must move beyond merely observing cell death and understand why 3M4MP triggers these specific GHS classifications.

Cytochrome P450 2E1 Modulation & Oxidative Stress

The primary driver of pyrazole-induced systemic toxicity (Acute Tox. 4) is its interaction with hepatic Phase I enzymes. The unsubstituted nitrogen of the pyrazole ring coordinates directly with the heme iron of Cytochrome P450s. Pyrazoles are highly potent inducers of mitochondrial CYP2E1 (mtCYP2E1) [3][3]. This induction leads to the uncoupling of the CYP catalytic cycle, resulting in a massive overproduction of reactive oxygen species (ROS) within the mitochondria[3].

JNK Pathway Activation and Hepatotoxicity

The ROS generated by mtCYP2E1 induction does not merely cause passive damage; it acts as a signaling molecule that sensitizes hepatocytes to inflammatory cytokines. This triggers the c-Jun N-terminal kinase (JNK) pathway—specifically JNK1 and JNK2—leading to mitochondrial membrane depolarization, lipid peroxidation, and ultimately, cellular necrosis [4][4].

STOT SE 3 & Local Irritation

The methoxy and methyl substitutions on the pyrazole ring increase the molecule's lipophilicity compared to the parent pyrazole. This facilitates rapid penetration of mucosal membranes and the blood-brain barrier. Systemic absorption of lipophilic pyrazoles frequently results in transient CNS depression (dizziness/drowsiness) or respiratory tract irritation, which drives the STOT SE 3 classification .

Caption: Mechanistic pathway of 3M4MP-induced cellular stress and organ toxicity.

Preclinical Toxicity Profiling Workflows

To ensure trustworthiness, toxicological assays cannot be black boxes; they must be self-validating systems . If we hypothesize that 3M4MP causes cell death via CYP2E1-induced ROS, our protocol must include a mechanism to inhibit CYP2E1 and rescue the cells, thereby proving causality.

Protocol 1: In Vitro Hepatotoxicity & CYP2E1 Mechanistic Assay

Objective: Validate if 3M4MP acute toxicity is mediated by CYP2E1-driven oxidative stress.

-

Cell Seeding: Plate HepG2 cells (which maintain basal CYP expression) in 96-well black-walled plates at 104 cells/well. Incubate for 24 hours at 37°C.

-

The Self-Validating Control (Pre-treatment): Treat half the experimental wells with 50 µM Chlormethiazole (CMZ), a highly specific CYP2E1 inhibitor. Causality check: If CMZ pre-treatment mitigates subsequent 3M4MP toxicity, CYP2E1 is confirmed as the primary mediator.

-

Test Article Dosing: Expose cells to a concentration gradient of 3M4MP (1 µM to 1000 µM) for 24 hours.

-

ROS Quantification: Wash cells and add 10 µM DCFDA (2',7'-dichlorofluorescein diacetate). mtCYP2E1-derived ROS will oxidize DCFDA to highly fluorescent DCF. Read fluorescence at Ex/Em 485/535 nm.

-

Viability Readout: Perform a standard MTT assay to correlate ROS spikes with cellular necrosis.

Protocol 2: 3D Reconstructed Human Epidermis (RhE) Irritation Assay (OECD 439)

Objective: Confirm the Skin Irrit. 2 classification using human-relevant models without animal testing.

-

Tissue Equilibration: Incubate EpiDerm™ RhE tissues overnight in assay medium at 37°C, 5% CO₂ to recover from shipping stress.

-

Topical Application: Apply 30 µL of 3M4MP (formulated in a biologically inert vehicle like DPBS) directly to the apical surface of the RhE tissue. Expose for exactly 60 minutes.

-

Washing (Critical Step): Vigorously wash tissues 15 times with DPBS to remove all unabsorbed compound. Causality check: Failure to wash thoroughly will lead to post-exposure artifactual toxicity, generating false positives.

-

Post-Incubation & Viability: Incubate tissues for 42 hours to allow damage to manifest. Transfer to MTT medium (1 mg/mL) for 3 hours. Extract the resulting formazan with isopropanol and measure OD at 570 nm.

-

Data Interpretation: A tissue viability of ≤ 50% relative to the negative control confirms the GHS Category 2 (Skin Irritation) classification.

Caption: Tiered preclinical toxicity profiling workflow for 3-methoxy-4-methyl-1H-pyrazole.

Quantitative Data: Predictive Toxicity Thresholds

Based on the established GHS Acute Toxicity Category 4 classification[2], we can mathematically bound the expected lethal dose (LD50) and lethal concentration (LC50) thresholds. This structured data is critical for setting starting doses in Tier 3 in vivo studies (e.g., OECD 420 Acute Oral Toxicity).

Table 2: Predictive Acute Toxicity Estimates (ATE) for 3M4MP

| Exposure Route | GHS Category | Predicted LD50 / LC50 Range | Implications for In Vivo Dosing |

| Oral | Category 4 | 300 < ATE ≤ 2000 mg/kg | Initial DRF should not exceed 300 mg/kg to prevent acute lethality. |

| Dermal | Category 4 | 1000 < ATE ≤ 2000 mg/kg | Systemic absorption via skin is significant; requires occlusive dressing controls. |

| Inhalation (Dust/Mist) | Category 4 | 1.0 < ATE ≤ 5.0 mg/L | High risk for STOT SE 3 respiratory irritation; requires rigorous aerosol monitoring. |

References

- 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Inform

- Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2, PubMed (nih.gov).

- Role of Mitochondrial Cytochrome P450 2E1 in Healthy and Diseased Liver, MDPI.

- 3-Phenyl-1H-pyrazole 97 2458-26-6, Sigma-Aldrich.

- HAO WAKATI AKIT DALHINHORN MITTE (Patent D

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nextsds.com [nextsds.com]

- 3. mdpi.com [mdpi.com]

- 4. Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2-/- but not in c-Jun N-terminal kinase 1-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Targeting of Fatty Acid Synthase: Receptor Binding Affinity and Kinetic Profiling of 3-Methoxy-4-methyl-1H-pyrazole Derivatives

Executive Summary

The development of heterocyclic modulators of lipid synthesis represents a paradigm shift in both oncology and virology. At the core of this therapeutic class are 3-methoxy-4-methyl-1H-pyrazole derivatives , which exhibit profound receptor binding affinity for Fatty Acid Synthase (FASN)[1]. While FASN is fundamentally a multi-enzyme complex, its discrete catalytic domains function as macromolecular "receptors" for these small-molecule antagonists. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), binding kinetics, and the self-validating experimental methodologies required to accurately quantify the affinity of these pyrazole derivatives.

Mechanistic Rationale: FASN as a Macromolecular Receptor

Fatty Acid Synthase (FASN) is responsible for the de novo synthesis of palmitate, a 16-carbon fatty acid critical for cellular metabolism and signaling[2]. In healthy adult tissues, FASN expression is minimal; however, it is heavily overexpressed in multiple malignancies (e.g., breast, lung, ovarian, and colon cancers) and is hijacked by viral pathogens (such as HCV and SARS-CoV-2) to construct lipid rafts necessary for viral replication[1],[3].

Recent 2.7 Å resolution cryo-electron microscopy (cryo-EM) studies of the human FASN core modifying region have elucidated the precise binding mechanics of FASN inhibitors[2]. The 3-methoxy-4-methyl-1H-pyrazole moiety acts as a highly optimized pharmacophore.

-

Causality of Structural Design: The pyrazole nitrogen serves as a critical hydrogen-bond donor/acceptor with the receptor backbone. Simultaneously, the methoxy and methyl substitutions are sterically calibrated to displace high-energy water molecules within the close-ended catalytic cavity of FASN[2]. This displacement drives a favorable change in binding free energy ( ΔG ), effectively locking the ligand into the active site and drastically reducing the dissociation rate ( koff ).

Fig 1: Mechanistic pathway of FASN receptor inhibition by pyrazole derivatives.

Structure-Activity Relationship (SAR) & Quantitative Affinity

The binding affinity of 3-methoxy-4-methyl-1H-pyrazole derivatives is typically quantified via half-maximal inhibitory concentration ( IC50 ) and the inhibition constant ( Ki ). High-throughput screening and subsequent lead optimization have yielded derivatives with potent nanomolar affinity[4],[5].

Table 1: Receptor Binding Affinity of Select Pyrazole Derivatives

| Derivative ID (Patent Exemplars) | Target Receptor | IC50 ( μ M) | Putative Ki (nM)* | Primary Pharmacological Indication |

| Compound A (Base Pyrazole) | FASN | 0.039 | ~19.5 | Oncology / Antiviral |

| Compound B | FASN | 0.023 | ~11.5 | Oncology / Antiviral |

| Compound C | FASN | 0.015 | ~7.5 | Antiviral (HCV / SARS-CoV-2) |

| Compound D | FASN | 0.019 | ~9.5 | Oncology (NASH / HCC) |

*Note: Putative Ki values are estimated assuming competitive inhibition via the Cheng-Prusoff equation under standard assay conditions.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity and reproducibility, the quantification of receptor binding affinity must rely on self-validating protocols. Below are the definitive methodologies for evaluating these derivatives.

Protocol 1: Steady-State Biochemical Inhibition Assay ( IC50 & Ki )

This protocol leverages the stoichiometric oxidation of NADPH during palmitate synthesis.

-

Causality of Assay Design: NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. By monitoring the decay of absorbance at 340 nm, we directly quantify FASN catalytic velocity.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare an assay buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT). Why? The physiological pH and reducing environment (DTT) maintain the structural integrity of the FASN complex and prevent spurious disulfide bond formation.

-

Receptor & Ligand Incubation: Pre-incubate 10 nM of purified human FASN with varying concentrations of the 3-methoxy-4-methyl-1H-pyrazole derivative (0.001 to 10 μ M) for 30 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 500 μ M Acetyl-CoA, 1.5 mM Malonyl-CoA, and 500 μ M NADPH.

-

Kinetic Readout: Monitor the decrease in absorbance at 340 nm over 20 minutes using a microplate reader.

-

Self-Validation Step (Z'-factor): Calculate the Z'-factor using a known reference inhibitor (e.g., Cerulenin) and a DMSO vehicle control. A Z' ≥ 0.6 mathematically validates the dynamic range and confirms that the observed NADPH depletion is strictly FASN-dependent, ruling out background oxidation artifacts.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Thermodynamic affinity ( IC50 or Kd ) does not tell the whole story. SPR is required to decouple affinity into association ( kon ) and dissociation ( koff ) rates, which dictate the drug's in vivo residence time.

Fig 2: SPR experimental workflow for determining real-time receptor binding kinetics.

Step-by-Step Workflow:

-

Sensor Chip Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry.

-

Receptor Immobilization: Inject purified FASN (diluted in 10 mM sodium acetate, pH 5.0) over Flow Cell 2 (Fc2) to achieve an immobilization level of ~5000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

-

Self-Validation Step (Reference Cell): Treat Flow Cell 1 (Fc1) identically but omit the FASN protein. Why? Subtracting the Fc1 sensorgram from Fc2 (Fc2-Fc1) mathematically eliminates bulk refractive index changes and non-specific binding artifacts, ensuring absolute data integrity.

-

Analyte Injection: Inject serial dilutions of the pyrazole derivative (ranging from 0.1x to 10x the estimated Kd ) at a flow rate of 30 μ L/min.

-

Buffer Optimization: Utilize a running buffer containing 0.05% Tween-20. Why? Because pyrazole derivatives exhibit moderate lipophilicity (LogP ~2.1); the surfactant prevents non-specific partitioning into the dextran matrix, ensuring the measured kon reflects true orthosteric receptor engagement.

-

Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .

Downstream Systemic Impact

The high-affinity binding of 3-methoxy-4-methyl-1H-pyrazole derivatives to FASN yields profound downstream effects. By competitively blocking the catalytic cavity, these compounds halt the synthesis of palmitate. In susceptible tumor cells, this leads to a catastrophic reduction in lipid signaling and the induction of tumor cell apoptosis[3]. In the context of viral infections, the depletion of host lipid pools prevents the formation of the membranous webs required for viral RNA replication, presenting a formidable, host-directed barrier against viral escape mutations[1].

References

- US Patent 9994550B2: Heterocyclic modulators of lipid synthesis for use against cancer and viral infections. Sagimet Biosciences / 3-V Biosciences.

-

Nature Communications (2023) : Hasan, S.M.N., et al. Atomic model for core modifying region of human fatty acid synthase in complex with Denifanstat. Nat Commun 14, 3460. Available at:[Link]

-

RCSB Protein Data Bank (PDB 8EYK) : Atomic model of the core modifying region of human fatty acid synthase in complex with TVB-2640. Available at: [Link]

-

PubChem Compound Database : CID 102538250 - 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at:[Link]

Sources

- 1. US9994550B2 - Heterocyclic modulators of lipid synthesis for use against cancer and viral infections - Google Patents [patents.google.com]

- 2. rcsb.org [rcsb.org]

- 3. Denifanstat | TVB-2640 | fatty acid synthase (FASN) inhibitor | CAS 1399177-37-7 | Nonalcoholic Steatohepatitis | Buy TVB2640 from Supplier InvivoChem [invivochem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Denifanstat | FASN-IN-2 | FASN inhibitor | steatohepatitis | TargetMol [targetmol.com]

An In-depth Technical Guide on the Solubility of 3-methoxy-4-methyl-1H-pyrazole in Polar Aprotic Solvents

Abstract

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-methoxy-4-methyl-1H-pyrazole in common polar aprotic solvents. Given the absence of extensive public data for this specific molecule, this document emphasizes theoretical prediction based on molecular structure and provides a robust, field-proven experimental protocol for accurate solubility quantification. It is designed to equip researchers with the foundational knowledge and practical methodologies required for formulation, reaction optimization, and drug development activities involving this compound.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in chemical and pharmaceutical sciences.[1] For a substituted pyrazole like 3-methoxy-4-methyl-1H-pyrazole, understanding its solubility profile in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN)—is paramount. These solvents are frequently employed in organic synthesis, purification, and as vehicles for biological screening assays.[2] Inaccurate solubility assessment can lead to failed reactions, unreliable screening results, and significant delays in development timelines. This guide will provide the theoretical and practical tools to confidently assess and utilize the solubility characteristics of this compound.

Theoretical Assessment of Solubility

The principle of "like dissolves like" governs solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible.[3] To predict the solubility of 3-methoxy-4-methyl-1H-pyrazole, we must first analyze its molecular structure and compare its potential interactions with those of polar aprotic solvents.

Analysis of the Solute: 3-methoxy-4-methyl-1H-pyrazole

The structure of 3-methoxy-4-methyl-1H-pyrazole (C₅H₈N₂O) contains several key functional groups that dictate its polarity and potential for intermolecular interactions.[4]

-

Pyrazole Ring: An aromatic heterocycle containing two nitrogen atoms. This ring system contributes to the molecule's polarity and can act as a hydrogen bond acceptor at the sp² nitrogen. The N-H group can act as a hydrogen bond donor.[5]

-

Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor, and the C-O bond contributes to the molecule's dipole moment.

-

Methyl Group (-CH₃): A non-polar, hydrophobic group that slightly decreases overall polarity.

Overall, the combination of the pyrazole ring and the methoxy group renders the molecule polar. It is capable of engaging in dipole-dipole interactions and acting as both a hydrogen bond donor (N-H) and acceptor (N atoms, O atom).

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[6] However, they are excellent hydrogen bond acceptors.[7]

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | Key Features |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | Highly polar; strong H-bond acceptor. Excellent for dissolving a wide range of polar compounds.[8] |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Highly polar; strong H-bond acceptor. A common solvent for organic reactions. |

| Acetonitrile (ACN) | 37.5 | 3.92 | Less polar than DMSO/DMF but still a strong dipole. Widely used in chromatography.[9] |

| Acetone | 20.7 | 2.88 | Moderately polar; good H-bond acceptor. Often used for synthesis and reactions involving pyrazoles.[2] |

Predicted Interactions and Solubility

Based on the analysis, 3-methoxy-4-methyl-1H-pyrazole is expected to exhibit favorable solubility in polar aprotic solvents. The primary intermolecular forces driving this solubility will be:

-

Dipole-Dipole Interactions: Between the permanent dipole of the pyrazole derivative and the strong dipoles of solvents like DMSO and DMF.

-

Hydrogen Bonding: The N-H proton on the pyrazole ring can form a hydrogen bond with the oxygen atom of DMSO, DMF, or acetone, or the nitrogen atom of acetonitrile.[8]

The diagram below illustrates these predicted interactions.

Caption: Predicted intermolecular forces driving solubility.

While pyrazole derivatives generally show good solubility in these solvents, strong intermolecular forces within the crystal lattice of the solid compound (π-π stacking, hydrogen bonding) can sometimes hinder dissolution.[5] Therefore, experimental verification is essential.

Experimental Determination of Solubility

When precise quantitative data is required, the Shake-Flask Method is the gold standard for determining equilibrium solubility.[10] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in a filtered sample.[11]

Required Materials and Equipment

-

3-methoxy-4-methyl-1H-pyrazole (solid, >98% purity)

-

Solvents: DMSO, DMF, ACN (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) system

-

Volumetric flasks and pipettes

Step-by-Step Protocol

This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Part 1: Sample Preparation & Equilibration

-

Aliquot Solvents: Add a precise volume (e.g., 2.0 mL) of the desired polar aprotic solvent to three separate, labeled vials per solvent. This is for triplicate analysis.

-

Add Excess Solute: Weigh and add an excess amount of 3-methoxy-4-methyl-1H-pyrazole to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

-

Seal and Agitate: Tightly seal the vials to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously for a predetermined time.

-

Causality Note: Equilibration time can vary. A 24-hour period is often sufficient, but a preliminary time-course study (sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.[10] The concentration should plateau at equilibrium.

-

Part 2: Sample Clarification 4. Cease Agitation: Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour at the same constant temperature to allow excess solid to settle. 5. Sample Filtration: Carefully draw the supernatant into a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean HPLC vial.

- Trustworthiness Note: This filtration step is critical. Any suspended solid particles will artificially inflate the measured concentration, leading to erroneous results. The use of a 0.22 µm filter is standard practice.

Part 3: Quantification by HPLC-UV 6. Prepare Calibration Standards: Create a series of standard solutions of known concentrations by dissolving a precisely weighed amount of the compound in the solvent. A 5-point calibration curve is typical. 7. Develop HPLC Method: An HPLC-UV method must be developed to separate the analyte from any potential impurities and provide a quantifiable peak.[12]

- A C18 reverse-phase column is a common starting point.

- The mobile phase will likely be a gradient of Acetonitrile and water.

- The UV detector wavelength should be set to the absorbance maximum (λ_max) of 3-methoxy-4-methyl-1H-pyrazole. If unknown, a UV scan of a standard solution should be performed first.

- Analyze Samples: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the filtered samples from the solubility experiment. It may be necessary to dilute the experimental samples to fall within the linear range of the calibration curve.

- Calculate Concentration: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the (diluted) experimental samples. Remember to account for any dilution factor. The final value represents the equilibrium solubility.

Experimental Workflow Diagram

The following diagram outlines the mandatory workflow for accurate solubility determination.

Caption: Experimental workflow for equilibrium solubility determination.

Data Presentation and Interpretation

All quantitative results should be presented clearly, including the mean solubility value and standard deviation from the triplicate measurements.

Table 2: Experimentally Determined Solubility of 3-methoxy-4-methyl-1H-pyrazole at 25 °C (Example Data)

| Solvent | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

| DMSO | [Insert Value] | [Insert Value] | [Insert Value] |

| DMF | [Insert Value] | [Insert Value] | [Insert Value] |

| Acetonitrile | [Insert Value] | [Insert Value] | [Insert Value] |

| Acetone | [Insert Value] | [Insert Value] | [Insert Value] |

Factors that can influence results include temperature (solubility generally increases with temperature), compound purity, and the polymorphic form of the solid.[5] These should be controlled and noted in any report.

Conclusion

While theoretical analysis strongly suggests that 3-methoxy-4-methyl-1H-pyrazole will be readily soluble in polar aprotic solvents like DMSO and DMF, this guide underscores the necessity of empirical verification. The provided shake-flask protocol, coupled with HPLC-UV analysis, represents a robust and reliable method for obtaining precise solubility data. This information is indispensable for scientists in drug discovery and chemical development, enabling informed decisions in experimental design, formulation, and process optimization.

References

- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.

- ijarsct. (2026, March 15). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.

- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- PubChemLite. (n.d.). 3-methoxy-4-methyl-1h-pyrazole (C5H8N2O).

- NextSDS. (n.d.). 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information.

- NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation.

- Socratic Q&A. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?

- Bartleby. (n.d.). Polar Aprotic Solvent.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods.

- PMC. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.

- Hansen Solubility Parameters. (n.d.). HSP for Beginners.

- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate | C7H10N2O3 | CID 11252250.

- Rowan. (n.d.). Predicting Solubility.

- Sigma-Aldrich. (n.d.). 3-Methoxy-4-nitro-1H-pyrazole | 400755-41-1.

- BioResources. (2021, September 9). Applications of the Hansen solubility parameter for cellulose.

- Chromatography Today. (n.d.). What is HPLC-UV?

- Master Organic Chemistry. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points.

- ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.

- News-Medical.net. (2022, December 15). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?

- TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.

- ACS Publications. (2024, December 12). Machine Learning Models for Predicting Polymer Solubility in Solvents across Concentrations and Temperatures | The Journal of Physical Chemistry B.

- ACS Publications. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.

- ACS Publications. (2001, February 17). A Sensitive Small-Volume UV/Vis Flow Cell and Total Absorbance Detection System for Micro-HPLC | Analytical Chemistry.

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. PubChemLite - 3-methoxy-4-methyl-1h-pyrazole (C5H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. specialchem.com [specialchem.com]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. nebiolab.com [nebiolab.com]

Application Notes: A Scalable, Two-Step Synthesis of 3-methoxy-4-methyl-1H-pyrazole

Abstract

This application note details a robust and scalable two-step protocol for the synthesis of 3-methoxy-4-methyl-1H-pyrazole, a valuable substituted pyrazole for potential applications in medicinal chemistry and materials science. The synthesis commences with the well-established Knorr pyrazole synthesis, involving the cyclocondensation of ethyl 2-methylacetoacetate and hydrazine hydrate to yield the key intermediate, 4-methyl-1H-pyrazol-3(2H)-one. The subsequent step focuses on the regioselective O-methylation of the pyrazolone intermediate to afford the target product. This guide provides in-depth procedural details, mechanistic insights, characterization data, and safety considerations to ensure reliable and reproducible execution at a laboratory scale with potential for scale-up.

Scientific Rationale and Strategy

Substituted pyrazoles are a cornerstone of many pharmacologically active compounds. The target molecule, 3-methoxy-4-methyl-1H-pyrazole, possesses a substitution pattern that necessitates a carefully planned synthetic route to ensure high purity and yield. A two-step approach was devised for optimal scalability and control over the final product's regiochemistry.

Step 1: Knorr Pyrazole Synthesis. The formation of the pyrazole core is most efficiently achieved through the Knorr synthesis, a classic and highly reliable method involving the reaction of a β-ketoester with a hydrazine derivative.[1][2] In this protocol, ethyl 2-methylacetoacetate is selected as the β-ketoester to introduce the required methyl group at the 4-position of the pyrazole ring. Hydrazine hydrate is used as the hydrazine source, leading to the formation of the 4-methyl-1H-pyrazol-3(2H)-one intermediate. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to large-scale production.

Step 2: Regioselective O-Methylation. The second step involves the methylation of the pyrazolone intermediate. Pyrazolones can exist in tautomeric forms, and their alkylation can occur at either a nitrogen or an oxygen atom.[3][4] To achieve the desired 3-methoxy substitution, O-methylation must be favored over N-methylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[5] This protocol utilizes conditions that promote the formation of the O-alkylated product.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 3-methoxy-4-methyl-1H-pyrazole.

Experimental Protocols

Part 1: Synthesis of 4-methyl-1H-pyrazol-3(2H)-one

This procedure is adapted from established methods for the synthesis of similar pyrazolone derivatives.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |

| Ethyl 2-methylacetoacetate | 144.17 | 12.8 g (12.5 mL) | 0.089 |

| Hydrazine hydrate (~64%) | 50.06 | 5.5 g (5.4 mL) | 0.11 |

| Ethanol | 46.07 | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 1 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylacetoacetate (12.8 g, 0.089 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add hydrazine hydrate (5.5 g, 0.11 mol) to the solution. An initial mild exotherm may be observed.

-

Add glacial acetic acid (1 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate product precipitation.

-

Collect the white crystalline solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to a constant weight.

Expected Yield: 80-90%.

Characterization of 4-methyl-1H-pyrazol-3(2H)-one:

-

Appearance: White crystalline solid.

-

Molecular Formula: C₄H₆N₂O

-

Molar Mass: 98.10 g/mol

-

1H NMR (DMSO-d6, 400 MHz): δ 10.8 (br s, 1H, NH), 9.6 (br s, 1H, NH), 7.2 (s, 1H, C5-H), 1.8 (s, 3H, CH₃).

-

13C NMR (DMSO-d6, 100 MHz): δ 170.1 (C=O), 138.5 (C5), 105.2 (C4), 8.7 (CH₃).

Part 2: Synthesis of 3-methoxy-4-methyl-1H-pyrazole

This step requires careful control of reaction conditions to ensure regioselective O-methylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 5g scale) | Moles |

| 4-methyl-1H-pyrazol-3(2H)-one | 98.10 | 5.0 g | 0.051 |

| Dimethyl sulfate | 126.13 | 6.4 g (4.8 mL) | 0.051 |

| Potassium carbonate (anhydrous) | 138.21 | 10.6 g | 0.077 |

| Acetone (anhydrous) | 58.08 | 100 mL | - |

Safety Precaution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).

Procedure:

-